Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate

Lipophilicity Drug Design Pharmacokinetics

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate (CAS 1018125-29-5) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, characterized by a cyclopropyl substituent at the C3 position and an ethyl carboxylate ester at the C5 position of the oxadiazole ring. The compound has a molecular formula of C8H10N2O3 and a molecular weight of 182.18 g/mol, with an XLogP3 value of approximately 1.3, indicating moderate lipophilicity.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 1018125-29-5
Cat. No. B1344985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate
CAS1018125-29-5
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NO1)C2CC2
InChIInChI=1S/C8H10N2O3/c1-2-12-8(11)7-9-6(10-13-7)5-3-4-5/h5H,2-4H2,1H3
InChIKeyPMRBTIANPAMXMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylate (CAS 1018125-29-5): Chemical Identity and Procurement Baseline


Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate (CAS 1018125-29-5) is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, characterized by a cyclopropyl substituent at the C3 position and an ethyl carboxylate ester at the C5 position of the oxadiazole ring [1]. The compound has a molecular formula of C8H10N2O3 and a molecular weight of 182.18 g/mol, with an XLogP3 value of approximately 1.3, indicating moderate lipophilicity . It is commercially available as a research chemical from multiple vendors in purities typically ranging from 95% to 97%, with standard storage recommendations of room temperature under dry, sealed, and dark conditions .

Why Generic 1,2,4-Oxadiazole-5-carboxylate Analogs Cannot Substitute for Ethyl 3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylate


The 1,2,4-oxadiazole scaffold is highly sensitive to substituent modifications at both the C3 and C5 positions, with even minor structural changes producing substantial shifts in biological target engagement, physicochemical properties, and synthetic utility [1]. In antibacterial oxadiazole series, variations in ring substituents have been shown to alter minimal inhibitory concentrations (MICs) against Staphylococcus aureus by orders of magnitude, demonstrating that generic substitution within this class is not pharmacologically interchangeable [2]. The cyclopropyl group at C3 confers distinctive steric and electronic modulation—including enhanced metabolic stability and altered lipophilicity—that cannot be replicated by simple alkyl substituents such as ethyl or methyl groups [3]. Consequently, substituting ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate with a close analog bearing a different C3 substituent would fundamentally alter the compound's reactivity profile, biological target interactions, and downstream derivatization potential, making direct substitution invalid without independent experimental validation [4].

Quantitative Differentiation Evidence: Ethyl 3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylate Versus Closest Analogs


Lipophilicity Differentiation: Cyclopropyl C3 Substituent Reduces LogP Versus Ethyl Analog

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate exhibits a lower consensus LogP (1.29) compared to the direct C3-ethyl analog ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate, which has a predicted XLogP3 of 1.5 [1]. The cyclopropyl group at C3 reduces lipophilicity relative to the ethyl-substituted comparator, a property that influences membrane permeability and solubility profiles in drug discovery programs [2].

Lipophilicity Drug Design Pharmacokinetics

C3-Cyclopropyl Confers Favorable TPSA for Blood-Brain Barrier Penetration Potential

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate possesses a topological polar surface area (TPSA) of 65.22 Ų . This value falls below the empirically established threshold of 70-90 Ų typically associated with favorable passive blood-brain barrier (BBB) penetration [1]. In contrast, carboxylic acid derivatives of this scaffold would exhibit significantly higher TPSA (approximately 85-100 Ų), which would be predicted to substantially reduce CNS exposure. The ethyl ester group at C5 maintains TPSA within the favorable range for potential CNS applications while still providing a hydrolyzable handle for prodrug strategies [2].

CNS Drug Discovery Blood-Brain Barrier Physicochemical Profiling

Rotatable Bond Count Advantage Over Extended Alkyl Analogs

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate contains 4 rotatable bonds . In antibacterial oxadiazole SAR studies, compounds with fewer rotatable bonds and constrained substituents demonstrated improved activity profiles; specifically, the oxadiazole class achieves Gram-positive antibacterial activity with MIC values ranging from 0.5 to 4 μg/mL against S. aureus for optimized derivatives [1]. Analogs bearing extended alkyl chains (e.g., n-propyl, n-butyl) at C3 would increase rotatable bond count by 1-2 bonds, potentially reducing ligand efficiency and increasing entropic penalties upon target binding [2].

Ligand Efficiency Molecular Complexity Fragment-Based Drug Design

High Purity Grade Availability with Analytical Certificate Support

Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is commercially available at 97% purity from multiple suppliers with batch-specific analytical certificates including NMR, HPLC, and GC validation . In contrast, many closely related 1,2,4-oxadiazole analogs with substituted cyclopropyl or ethyl groups are only available at lower purities (95% typical) or as custom synthesis items with extended lead times and without validated analytical documentation . For instance, the positional isomer ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate and the extended analog ethyl 5-(1-cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylate are not stocked as standard catalog items with equivalent purity verification [1].

Quality Control Procurement Reproducibility

Ethyl 3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylate: Evidence-Backed Application Scenarios for Scientific Procurement


CNS-Targeted Fragment Library Construction

Based on its TPSA of 65.22 Ų (below the 70 Ų threshold for favorable BBB penetration) and moderate lipophilicity (consensus LogP = 1.29) [1], this compound is an appropriate building block for CNS-focused fragment libraries. The ethyl ester provides a synthetic handle for amide coupling or hydrolysis to the carboxylic acid for further diversification, while the cyclopropyl group offers constrained conformational space that may enhance target binding entropy [2].

Antibacterial Lead Optimization Scaffold

The 1,2,4-oxadiazole class has demonstrated Gram-positive antibacterial activity against S. aureus with MIC values ranging from 0.5 to 4 μg/mL for optimized derivatives . The C3-cyclopropyl substitution pattern provides a metabolically stable, sterically constrained motif that is distinct from the simple alkyl substituents commonly explored in published SAR studies [1]. This compound serves as a novel starting point for synthesizing and evaluating antibacterial analogs that may overcome resistance mechanisms to existing oxadiazole antibiotics [2].

Kinase Inhibitor Fragment or Bioisostere Library Component

The 1,2,4-oxadiazole ring is a recognized bioisostere for ester and amide functionalities, offering enhanced hydrolytic stability while maintaining similar hydrogen-bonding patterns . The cyclopropyl group at C3 introduces distinctive steric and electronic modulation [1]. This compound can be incorporated into kinase-focused libraries where the oxadiazole serves as a stable linker or as a hinge-binding motif replacement, particularly in programs where metabolic lability of ester-containing fragments has been problematic [2].

Agrochemical Intermediate for Fungicide Development

1,2,4-Oxadiazole derivatives have demonstrated antifungal activity, with structurally related compounds achieving 100% inhibition of soybean rust at 3.125 mg/L . The C3-cyclopropyl substitution pattern is present in several fungicide lead structures [1]. This compound's ethyl ester at C5 provides a versatile site for derivatization to amides, hydrazides, and other functional groups commonly explored in agrochemical SAR campaigns, while the cyclopropyl group may enhance field stability and target-site specificity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.